molecular formula C6H14O2<br>CH3(CH2)2CH2OCH2CH2OH<br>C6H14O2 B058217 2-Butoxyethanol CAS No. 111-76-2

2-Butoxyethanol

Cat. No.: B058217
CAS No.: 111-76-2
M. Wt: 118.17 g/mol
InChI Key: POAOYUHQDCAZBD-UHFFFAOYSA-N
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Description

2-Butoxyethanol is an organic compound with the chemical formula C6H14O2. It is a colorless liquid with a sweet, ether-like odor. This compound belongs to the family of glycol ethers and is a butyl ether of ethylene glycol. It is widely used as a solvent in various industrial and domestic products due to its properties as a surfactant .

Scientific Research Applications

2-Butoxyethanol has a wide range of applications in scientific research, including:

Mechanism of Action

Target of Action

2-Butoxyethanol, an organic compound with the chemical formula BuOC2H4OH , primarily targets the respiratory system and the liver . It is known to cause irritation of the nose and eyes, and can lead to headaches and vomiting when inhaled in large amounts . In laboratory animals, it has been observed to cause intravascular hemolysis and liver damage .

Mode of Action

This compound enters the human body system through dermal absorption, inhalation, or oral consumption . The major metabolite of this compound, butoxyacetic acid (BAA), has been shown to be responsible for hemolysis . Hemolysis is the breakdown of red blood cells, which can impair the blood’s ability to transport oxygen .

Biochemical Pathways

The degradation of this compound by certain bacterial strains proceeds via oxidation to 2-Butoxyacetic Acid (2-BAA) with subsequent cleavage of the ether bond yielding glyoxylate and n-butanol . This indicates that this compound affects the oxidative stress pathway and the glyoxylate metabolic pathway.

Pharmacokinetics

This compound is absorbed more effectively through the skin than through the lungs in humans . A physiologically based pharmacokinetic (PBPK) model was developed to simulate the disposition of this compound with an emphasis on the kinetics of BAA in blood of rats and humans . This model was used to determine the hemolytically relevant internal doses of BAA in rats following various toxicity study designs and in humans for a variety of potential oral, dermal, and inhalation exposure conditions .

Result of Action

Excessive exposure to this compound may result in irritation to the upper respiratory tract and can cause hemolysis, thereby impairing the blood’s ability to transport oxygen . Persistent damage and degeneration, resulting in high cell proliferation and a high turnover, have also been observed .

Action Environment

It forms explosive mixtures with air on intense heating . Environmental factors such as temperature and air quality can influence the compound’s action, efficacy, and stability .

Safety and Hazards

2-Butoxyethanol can harm the eyes, skin, kidneys, and blood. Workers may be harmed from exposure to this compound. The level of exposure depends upon the dose, duration, and work being done . It is a known respiratory irritant and can be acutely toxic .

Future Directions

To help protect workers who use butoxyethanol in occupational settings, the U.S. Occupational Safety and Health Administration (OSHA) has set an exposure limit of 50 parts of 2-butoxyethanol per million parts of air (50 ppm) for an 8-hour workday, 40-hour workweek .

Biochemical Analysis

Cellular Effects

2-Butoxyethanol can have various effects on cells and cellular processes. It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific cellular effects of this compound can vary depending on factors such as the concentration of the compound and the type of cells involved .

Molecular Mechanism

It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors . It also has effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . This includes interactions with any transporters or binding proteins, as well as effects on its localization or accumulation .

Subcellular Localization

This could potentially include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Butoxyethanol is typically synthesized by the reaction of ethylene oxide with butyl alcohol. The reaction is carried out in the presence of a catalyst, such as sulfuric acid or a solid acid catalyst, at elevated temperatures and pressures. The reaction can be represented as follows:

C2H4O+C4H9OHC4H9OCH2CH2OH\text{C}_2\text{H}_4\text{O} + \text{C}_4\text{H}_9\text{OH} \rightarrow \text{C}_4\text{H}_9\text{OCH}_2\text{CH}_2\text{OH} C2​H4​O+C4​H9​OH→C4​H9​OCH2​CH2​OH

Industrial Production Methods: In industrial settings, this compound is produced by the continuous reaction of ethylene oxide with butyl alcohol in the presence of a catalyst. The reaction mixture is then distilled to separate the desired product from unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions: 2-Butoxyethanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form butoxyacetic acid.

    Reduction: It can be reduced to form butoxyethanol derivatives.

    Substitution: It can undergo nucleophilic substitution reactions to form various ethers and esters.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides and acid chlorides are commonly used.

Major Products:

Comparison with Similar Compounds

    Ethylene glycol monobutyl ether: Similar in structure and properties, but with different toxicological profiles.

    Diethylene glycol monobutyl ether: Has a higher boiling point and is less volatile.

    Propylene glycol monobutyl ether: Similar solvent properties but with a different metabolic pathway.

Uniqueness: 2-Butoxyethanol is unique due to its balance of solvent properties, including its ability to dissolve both polar and non-polar substances, making it highly versatile in various applications .

Properties

IUPAC Name

2-butoxyethanol
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InChI

InChI=1S/C6H14O2/c1-2-3-5-8-6-4-7/h7H,2-6H2,1H3
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InChI Key

POAOYUHQDCAZBD-UHFFFAOYSA-N
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Canonical SMILES

CCCCOCCO
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Molecular Formula

C6H14O2, Array
Record name ETHYLENE GLYCOL MONOBUTYL ETHER
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Related CAS

9004-77-7, 52663-57-7 (hydrochloride salt)
Record name Polyethylene glycol monobutyl ether
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Record name Ethylene glycol mono-n-butyl ether
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DSSTOX Substance ID

DTXSID1024097
Record name 2-Butoxyethanol
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Molecular Weight

118.17 g/mol
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Physical Description

Ethylene glycol monobutyl ether appears as a colorless liquid with a mild, pleasant odor. Less dense than water. Flash point 160 °F. Irritates skin and eyes and may be toxic by ingestion. Used as a solvent and to make paints and varnish., Liquid; Water or Solvent Wet Solid, Colorless liquid with a mild, ether-like odor; [NIOSH], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a mild, ether-like odor.
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Record name Ethanol, 2-butoxy-
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Boiling Point

340 °F at 743 mmHg (NTP, 1992), 168.4 °C, 168.40 °C. @ 760.00 mm Hg, 171 °C, 339 °F
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Flash Point

141 °F (NTP, 1992), 62 °C, 143 °F (62 °C) (Closed Cup), 60 °C c.c., 143 °F
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Solubility

greater than or equal to 100 mg/mL at 72 °F (NTP, 1992), Miscible with water, Soluble in ethyl alcohol, ethyl ether; slightly soluble in carbon tetrachloride, Soluble in mineral oil, most organic solvents., Mixes in all proportions with acetone, benzene, carbon tetrachloride, ethyl ether, n-heptane and water; miscible in all proportions with many ketones, ethers, alcohols, aromatic paraffin and halogenated hydrocarbons., 1000 mg/mL at 20 °C, Solubility in water: miscible, Miscible
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Density

0.902 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9015 at 20 °C, Relative density (water = 1): 0.90, 0.9, 0.90
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Vapor Density

4.07 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.1 (Air = 1), Relative vapor density (air = 1): 4.1, 4.07
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Vapor Pressure

0.76 mmHg at 68 °F ; 0.88 mmHg at 77 °F; 300 mmHg at 284 °F (NTP, 1992), 0.88 [mmHg], Vapor pressure = 0.6 mm Hg at 20 °C (0.89 hPa); 3.7 hPa at 40 °C; Conversions: 1 mg/cu m = 0.204 ppm; 1 ppm = 4.90 mg/cu m, Vapor pressure: -31 °C at 1 Pa; -8 °C at 10 Pa; 20 °C at 100 Pa; 55 °C at 1 kPa; 103.2 °C at 10kPa; 170.2 °C at kPa, 0.88 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.10, 0.8 mmHg
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Color/Form

Colorless liquid

CAS No.

111-76-2, 9004-77-7, 139754-38-4
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Melting Point

-94 °F (NTP, 1992), -74.8 °C, -75 °C, -107 °F
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Synthesis routes and methods I

Procedure details

The reaction product of 0.81 g. of zinc oxide, 9.91 g. of dimethyl-n-octadecyl [3(trimethoxysilyl)propyl] ammonium chloride, 10.0 g. of 28% aqueous ammonia in 100 g. of 2-n-butoxyethanol, after overnight agitation, was diluted with 15.0 g. of additional 2-n-butoxyethanol and gave a clear, homogeneous solution of a zinc ammine siliconate with an Si/Zn ratio of 2.0/1.0. Upon air drying, the solution gave a non-tacky coating which was firm, soft, water-repellent and water-insoluble, but swollen by toluene.
Quantity
0 (± 1) mol
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Synthesis routes and methods II

Procedure details

To the reactant, butyl cellosolve (72.7 parts by mass) was added. Subsequently, the temperature of the reactant was set to 50° C. To the reactant, 5.8 parts by mass of 2-butanone oxime (manufactured by Ardrich) was added dropwise to obtain a butyl cellosolve solution of isocyanate compound F having an average number of functional groups: 3.5.
Quantity
0 (± 1) mol
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Name
2-butanone oxime
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Synthesis routes and methods III

Procedure details

The mixture consisting of 50 g (0.431 moles) of 2-propyl-1,3-dioxolane and 250 g of ethylene glycol is hydrogenolyzed in a mechanically agitated autoclave of 1-liter capacity, in the presence of 9 mg of hydroquinone, 5 g of palladium catalyst deposited on carbon at a rate of 5% of palladium by weight and of 210 mg of concentrated phosphoric acid. After 3 hours at a temperature of 170° C. under a hydrogen pressure kept constant at 30 bars, the degree of conversion of the 2-propyl dioxolane reaches 98.2%; 46.1 g (0.390 moles) of 2-butoxy-1-ethanol are produced besides 2.35 g (0.0135 moles) of 1,2-dibutoxy ethane and 0.31 g (0.004 moles) of normal butanol.
Quantity
0.31 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
9 mg
Type
reactant
Reaction Step Three
Quantity
210 mg
Type
reactant
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0 (± 1) mol
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Quantity
5 g
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Quantity
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Reaction Step Seven
Quantity
250 g
Type
solvent
Reaction Step Eight

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Butoxyethanol
Reactant of Route 2
Reactant of Route 2
2-Butoxyethanol
Reactant of Route 3
Reactant of Route 3
2-Butoxyethanol
Reactant of Route 4
Reactant of Route 4
2-Butoxyethanol
Reactant of Route 5
2-Butoxyethanol
Reactant of Route 6
Reactant of Route 6
2-Butoxyethanol

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